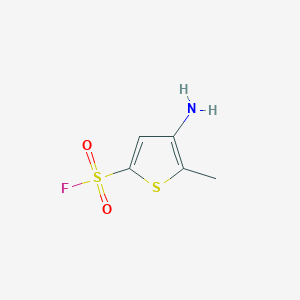

![molecular formula C17H13N5O2 B2358710 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 843638-72-2](/img/structure/B2358710.png)

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pteridines are heterocyclic structures of coenzymatic constituents of oxidoreductase enzymes . They play essential roles in growth processes and the metabolism of one-carbon units and are in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves amidation of 2-aminobenzoic acid derivatives followed by cyclization . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of pteridines is a conjugated system of pyrazine and pyrimidine rings, the so-called pteridine . The structure for the cluster has been simulated by using the density functionals B1B95 (6-31 G (d) and 6-31+G (d) basis sets) and M06-2X (6-31 G (d) basis set) .Chemical Reactions Analysis

Pteridines are involved in various chemical reactions. For instance, single pteridine-2,4 (1 H ,3 H )-dithione and dimethylformamide molecules are packed via N-H···O and N-H···N hydrogen bonds into centrosymmetric clusters .Physical And Chemical Properties Analysis

The physical and chemical properties of pteridines are often influenced by their molecular structure. For instance, the analysis of π,π-stacking interactions shows too large slippage distance between aromatic rings from contiguous planes .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Structural Characterization : The compound has been synthesized and analyzed structurally in various studies. For example, Gakhar et al. (1984) synthesized similar benzimidazo[2,1-h]pteridine-2,4-diones and characterized their structures using elemental analyses, IR, and PMR spectra (Gakhar, Sachdev, & Gupta, 1984).

Biochemical Applications

- Binding Affinity and Selectivity in DNA Duplexes : The binding affinity and selectivity of derivatives of the compound for adenine in AP-site-containing DNA duplexes were studied by Rajendar et al. (2010). They found that certain derivatives bind selectively to adenine, with variations in binding affinity influenced by different substituents (Rajendar et al., 2010).

Crystallography

- Crystal Structure Analysis : The crystal structure of related compounds, providing insights into their molecular configurations and interactions, has been examined in various studies, such as the work by Rohlíček et al. (2010) on 10-methylisoalloxazine (Rohlíček et al., 2010).

Pharmacological Applications

- Potential as Anti-Trypanosomatidic Agents : Linciano et al. (2019) identified benzothiazoles, structurally related to the compound , as potential pteridine reductase-1 inhibitors and anti-trypanosomatidic agents. This highlights the potential application in treating infections caused by Trypanosoma and Leishmania (Linciano et al., 2019).

Chemical Interactions

- Study of Molecular Interactions : Kakemi et al. (1969) investigated the complexing tendencies of various compounds, including those structurally related to 8-amino-3-benzylbenzo[g]pteridine-2,4-dione, providing insights into their interactions in aqueous solutions (Kakemi et al., 1969).

Mechanism of Action

Future Directions

The investigation of several other enzymes involved in folate biosynthesis or in pteridine metabolism might be therapeutic targets so the variation of the substituents has provided new synthetic and highly functionalized compounds with interesting properties . Future research could focus on exploring these possibilities further.

properties

IUPAC Name |

8-amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c18-11-6-7-12-13(8-11)20-15-14(19-12)16(23)22(17(24)21-15)9-10-4-2-1-3-5-10/h1-8H,9,18H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBSNDVBJFVLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)N=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)

![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)